molecular formula C8H9FN2O2 B13260253 Methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate

Methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate

Cat. No.: B13260253
M. Wt: 184.17 g/mol
InChI Key: IGFLZTGIQIUXOK-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate is a fluorinated pyridine derivative This compound is of interest due to its unique chemical structure, which includes a fluorine atom and an aminomethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as fluorinating agents under controlled conditions. The aminomethyl group can be introduced through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to construct the pyridine ring with the desired substituents .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylate group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield nitriles, while reduction of the carboxylate group can produce alcohols or aldehydes.

Scientific Research Applications

Methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(aminomethyl)-5-hydroxypyridine-4-carboxylate: Similar structure but with a hydroxyl group instead of a fluorine atom.

    Ethyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

    2-(Aminomethyl)-5-fluoropyridine-4-carboxylic acid: Similar structure but without the ester group.

Uniqueness

Methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate is unique due to the presence of both the fluorine atom and the aminomethyl group on the pyridine ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

methyl 2-(aminomethyl)-5-fluoropyridine-4-carboxylate

InChI

InChI=1S/C8H9FN2O2/c1-13-8(12)6-2-5(3-10)11-4-7(6)9/h2,4H,3,10H2,1H3

InChI Key

IGFLZTGIQIUXOK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=NC(=C1)CN)F

Origin of Product

United States

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